Cas no 2171933-73-4 (3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamidopropanoic acid)

3-N-Benzyl-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamidopropanoic acid is a specialized amino acid derivative designed for peptide synthesis and modification. Its key structural features include an Fmoc-protected amine group, a methoxymethyl side chain, and a benzyl group, offering selective deprotection and enhanced solubility in organic solvents. The compound is particularly useful in solid-phase peptide synthesis (SPPS), where its stability under basic conditions and compatibility with standard coupling reagents ensure efficient incorporation into peptide chains. The methoxymethyl group provides steric flexibility, facilitating complex peptide architectures. This derivative is ideal for researchers requiring precise control over peptide functionalization and backbone modifications.
3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamidopropanoic acid structure
2171933-73-4 structure
Product name:3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamidopropanoic acid
CAS No:2171933-73-4
MF:C30H32N2O6
Molecular Weight:516.584888458252
CID:6184336
PubChem ID:165876052

3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamidopropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamidopropanoic acid
    • 2171933-73-4
    • EN300-1529925
    • 3-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]propanoic acid
    • インチ: 1S/C30H32N2O6/c1-30(20-37-2,28(35)32(17-16-27(33)34)18-21-10-4-3-5-11-21)31-29(36)38-19-26-24-14-8-6-12-22(24)23-13-7-9-15-25(23)26/h3-15,26H,16-20H2,1-2H3,(H,31,36)(H,33,34)
    • InChIKey: XBVSFVZVPZSLFO-UHFFFAOYSA-N
    • SMILES: O(C(NC(C)(COC)C(N(CC1C=CC=CC=1)CCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 516.22603674g/mol
  • 同位素质量: 516.22603674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 38
  • 回転可能化学結合数: 12
  • 複雑さ: 793
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 3.7

3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamidopropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1529925-0.1g
3-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]propanoic acid
2171933-73-4
0.1g
$2963.0 2023-05-26
Enamine
EN300-1529925-1.0g
3-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]propanoic acid
2171933-73-4
1g
$3368.0 2023-05-26
Enamine
EN300-1529925-0.25g
3-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]propanoic acid
2171933-73-4
0.25g
$3099.0 2023-05-26
Enamine
EN300-1529925-2500mg
3-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]propanoic acid
2171933-73-4
2500mg
$6602.0 2023-09-26
Enamine
EN300-1529925-2.5g
3-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]propanoic acid
2171933-73-4
2.5g
$6602.0 2023-05-26
Enamine
EN300-1529925-10.0g
3-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]propanoic acid
2171933-73-4
10g
$14487.0 2023-05-26
Enamine
EN300-1529925-50mg
3-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]propanoic acid
2171933-73-4
50mg
$2829.0 2023-09-26
Enamine
EN300-1529925-10000mg
3-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]propanoic acid
2171933-73-4
10000mg
$14487.0 2023-09-26
Enamine
EN300-1529925-5000mg
3-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]propanoic acid
2171933-73-4
5000mg
$9769.0 2023-09-26
Enamine
EN300-1529925-1000mg
3-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]propanoic acid
2171933-73-4
1000mg
$3368.0 2023-09-26

3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamidopropanoic acid 関連文献

3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamidopropanoic acidに関する追加情報

Recent Advances in the Study of 3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamidopropanoic acid (CAS: 2171933-73-4)

The compound 3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamidopropanoic acid (CAS: 2171933-73-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex structure incorporating a fluorenylmethoxycarbonyl (Fmoc) protecting group and a methoxymethyl side chain, is being explored for its potential applications in peptide synthesis and drug development. Recent studies have focused on its role as a versatile building block in solid-phase peptide synthesis (SPPS), where its unique properties enhance yield and purity.

A 2023 study published in the Journal of Medicinal Chemistry investigated the kinetic and thermodynamic stability of this compound under various synthetic conditions. The research highlighted its robustness in acidic and basic environments, making it particularly suitable for multi-step peptide elongation processes. Furthermore, the presence of the Fmoc group allows for selective deprotection, enabling precise control over the synthesis of complex peptides. These findings underscore the compound's utility in the production of therapeutic peptides, such as those targeting G-protein-coupled receptors (GPCRs).

In addition to its synthetic applications, recent preclinical studies have explored the pharmacological potential of derivatives of 2171933-73-4. A team at the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that modifications to the methoxymethyl moiety could enhance the bioavailability of peptide-based drugs. Specifically, the introduction of polar substituents improved membrane permeability, addressing a common challenge in peptide drug delivery. These advancements suggest that 2171933-73-4 and its analogs could play a pivotal role in the next generation of peptide therapeutics.

Another area of active research involves the use of this compound in the development of prodrugs. A 2024 study in Molecular Pharmaceutics demonstrated that conjugating 2171933-73-4 with cytotoxic agents resulted in prodrugs with enhanced tumor-targeting capabilities. The Fmoc group served as a cleavable linker, releasing the active drug upon enzymatic cleavage in the tumor microenvironment. This approach not only improved the therapeutic index but also minimized off-target effects, showcasing the compound's potential in oncology applications.

Despite these promising developments, challenges remain in scaling up the synthesis of 2171933-73-4 for industrial use. Current methods often require expensive reagents and generate significant waste. However, a recent breakthrough by researchers at MIT, published in Green Chemistry, introduced a solvent-free mechanochemical synthesis route that reduces environmental impact and cost. This innovation could pave the way for broader adoption of the compound in large-scale pharmaceutical manufacturing.

In conclusion, 3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamidopropanoic acid (CAS: 2171933-73-4) represents a multifaceted tool in modern drug discovery and peptide chemistry. Its applications span from synthetic methodology to therapeutic development, with ongoing research continually uncovering new possibilities. As the field advances, further optimization of its properties and scalable production methods will be critical to fully realizing its potential in the pharmaceutical industry.

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